ethyl 2-({[6-fluoro-4-oxo-3-(phenylcarbonyl)quinolin-1(4H)-yl]acetyl}amino)benzoate
Description
Ethyl 2-({[6-fluoro-4-oxo-3-(phenylcarbonyl)quinolin-1(4H)-yl]acetyl}amino)benzoate is a quinoline-based hybrid molecule featuring a 6-fluoro substituent, a phenylcarbonyl group at position 3, and an acetyl-amino benzoate ester at position 2. The quinoline core is a privileged scaffold in medicinal chemistry, often associated with diverse biological activities, including enzyme inhibition and antimicrobial effects . The fluorine atom may enhance metabolic stability and binding affinity, while the phenylcarbonyl moiety could facilitate hydrophobic interactions in target binding pockets.
Properties
IUPAC Name |
ethyl 2-[[2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21FN2O5/c1-2-35-27(34)19-10-6-7-11-22(19)29-24(31)16-30-15-21(25(32)17-8-4-3-5-9-17)26(33)20-14-18(28)12-13-23(20)30/h3-15H,2,16H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCGPDIQCUYUQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-({[6-fluoro-4-oxo-3-(phenylcarbonyl)quinolin-1(4H)-yl]acetyl}amino)benzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be broken down into distinct components:
- Quinoline moiety : The presence of the quinoline structure is significant for its biological activity.
- Fluorine substitution : The fluorine atom at the C-6 position enhances the compound's potency.
- Acetylamino group : This group contributes to the compound's interaction with biological targets.
This compound exhibits several mechanisms through which it exerts its biological effects:
- Inhibition of Enzymatic Activity : The compound has been shown to modulate the activity of various enzymes, particularly those involved in cancer cell proliferation and apoptosis. This is primarily through inhibition of protein kinases, which play a crucial role in signaling pathways related to cell growth and survival .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially making it useful against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Anti-inflammatory Effects : There is evidence indicating that this compound can reduce inflammation in cellular models, possibly through the inhibition of pro-inflammatory cytokines .
Therapeutic Applications
Given its diverse biological activities, this compound has potential applications in various therapeutic areas:
| Therapeutic Area | Potential Application |
|---|---|
| Oncology | Targeted cancer therapy through protein kinase inhibition |
| Infectious Diseases | Treatment for bacterial infections |
| Inflammatory Diseases | Management of conditions like arthritis |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis .
- Antimicrobial Testing : A study conducted on various bacterial strains showed that this compound exhibited inhibitory effects against gram-positive bacteria, suggesting its potential as an antimicrobial agent .
- Inflammation Models : In a murine model of inflammation, administration of the compound led to a marked decrease in inflammatory markers, supporting its role as an anti-inflammatory agent .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituents, biological targets, and pharmacological implications.
Structural Features and Substituent Analysis
Table 1: Structural Comparison of Key Analogous Compounds
Key Observations:
- Quinoline vs. Hybrid Cores: The target compound’s quinoline core differentiates it from thiazole-pyrroloquinoline () or thienoquinoline hybrids (). Quinoline derivatives are often associated with kinase or clotting factor inhibition, whereas thiazole/thienoquinoline hybrids may target broader enzyme families .
- Fluorine vs. Trifluoromethyl : The 6-fluoro group in the target compound likely improves bioavailability compared to bulkier trifluoromethyl groups in ’s analogs, which enhance metabolic stability but may reduce solubility .
- Phenylcarbonyl vs. Allyloxy : The phenylcarbonyl group in the target compound provides a rigid aromatic platform for target binding, contrasting with the flexible allyloxy group in ’s derivative, which could influence membrane permeability .
Q & A
Basic Research Question
- <sup>1</sup>H/ <sup>13</sup>C NMR : Identify the quinoline C-4 carbonyl (δ ~170 ppm) and fluorine-induced deshielding of adjacent protons (e.g., C-6 F substituent causes splitting in aromatic protons) .
- IR : Confirm the 4-oxo group (C=O stretch ~1670 cm<sup>−1</sup>) and amide N-H (~3300 cm<sup>−1</sup>) .
- HRMS : Verify molecular weight (calc. for C27H20FN2O5: ~489.14 g/mol) and fragmentation patterns to distinguish regioisomers .
Advanced Tip : Use 2D NMR (COSY, NOESY) to assign spatial proximity of the phenylcarbonyl and acetyl-amino groups .
What in vitro assays are suitable for evaluating the biological activity of this compound, and how do structural modifications influence its potency?
Advanced Research Question
- Antimicrobial Screening : Perform MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution. Compare with analogs lacking the 6-fluoro or phenylcarbonyl groups to assess SAR .
- Anticancer Activity : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). The quinoline core and phenylcarbonyl moiety may intercalate DNA or inhibit topoisomerases .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization. The acetyl-amino benzoate group may enhance binding affinity .
How can computational methods (e.g., molecular docking, DFT) predict the compound’s interaction with biological targets, and what are the limitations of these models?
Advanced Research Question
- Docking Studies : Use AutoDock Vina to model binding to DNA gyrase or EGFR. The phenylcarbonyl group may form π-π interactions with aromatic residues, while the fluoroquinoline scaffold fits hydrophobic pockets .
- DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The 4-oxo group is critical for H-bonding with active-site residues .
Limitations : Solvation effects and protein flexibility are often oversimplified. Validate predictions with experimental mutagenesis or SPR binding assays .
What analytical strategies address discrepancies in reported biological activity data for structurally similar quinoline derivatives?
Advanced Research Question
- Meta-Analysis : Compare IC50 values across studies, normalizing for assay conditions (e.g., serum concentration, incubation time). Contradictions may arise from differences in cell permeability or off-target effects .
- Counter-Screening : Test the compound against unrelated targets (e.g., GPCRs) to rule out nonspecific interactions. Use isogenic cell lines to isolate mechanism-specific activity .
- Structural Confirmation : Re-synthesize disputed analogs and verify purity via HPLC (>98%) to exclude batch variability .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?
Advanced Research Question
- Scale-Up Issues :
- Low yield in acylation steps due to steric hindrance from the phenylcarbonyl group.
- Ethyl ester hydrolysis under prolonged reflux.
- Solutions :
How does the compound’s stability under physiological conditions (pH, temperature) impact its suitability for in vivo studies?
Advanced Research Question
- pH Stability : Perform accelerated degradation studies in buffers (pH 1.2–7.4). The ethyl ester may hydrolyze in acidic conditions, releasing the free carboxylic acid, which could alter bioavailability .
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>150°C). Store lyophilized samples at −80°C to prevent dimerization via the quinoline ring .
- Metabolite Profiling : Incubate with liver microsomes to identify CYP450-mediated oxidation products (e.g., hydroxylation at C-6 fluoro position) .
What structural analogs of this compound have been reported, and how do their pharmacological profiles differ?
Basic Research Question
-
Analog Modifications :
- C-6 Fluoro Replacement : Chloro or methyl groups reduce DNA intercalation but improve metabolic stability .
- Phenylcarbonyl Substitution : Thiomorpholine-carbonyl derivatives show enhanced solubility but lower kinase inhibition .
-
Pharmacological Data :
Analog Modification IC50 (EGFR, nM) Solubility (µg/mL) Parent None 120 8.5 A C-6 Cl 250 12.3 B Thiomorpholine 95 22.7 Data adapted from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
